Tetradecanoylcarnitine
Tetradecanoylcarnitine
O-tetradecanoyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group is specified as myristoyl (tetradecanoyl). It has a role as a human metabolite. It is an O-tetradecanoylcarnitine, a saturated fatty acyl-L-carnitine and a long-chain fatty acyl-L-carnitine.
Tetradecanoylcarnitine is a natural product found in Homo sapiens and Bos taurus with data available.
Tetradecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Tetradecanoylcarnitine is a natural product found in Homo sapiens and Bos taurus with data available.
Tetradecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
25597-07-3
VCID:
VC0536512
InChI:
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1
SMILES:
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula:
C21H41NO4
Molecular Weight:
371.6 g/mol
Tetradecanoylcarnitine
CAS No.: 25597-07-3
Cat. No.: VC0536512
Molecular Formula: C21H41NO4
Molecular Weight: 371.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | O-tetradecanoyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group is specified as myristoyl (tetradecanoyl). It has a role as a human metabolite. It is an O-tetradecanoylcarnitine, a saturated fatty acyl-L-carnitine and a long-chain fatty acyl-L-carnitine. Tetradecanoylcarnitine is a natural product found in Homo sapiens and Bos taurus with data available. Tetradecanoylcarnitine is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 25597-07-3 |
| Molecular Formula | C21H41NO4 |
| Molecular Weight | 371.6 g/mol |
| IUPAC Name | (3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate |
| Standard InChI | InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 |
| Standard InChI Key | PSHXNVGSVNEJBD-LJQANCHMSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
| SMILES | CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator